molecular formula C30H40O2 B14368849 2-Hexadecylanthracene-9,10-dione CAS No. 92415-27-5

2-Hexadecylanthracene-9,10-dione

Cat. No.: B14368849
CAS No.: 92415-27-5
M. Wt: 432.6 g/mol
InChI Key: YZELNYUINYRAJG-UHFFFAOYSA-N
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Description

2-Hexadecylanthracene-9,10-dione is an anthraquinone derivative featuring a hexadecyl (C₁₆H₃₃) chain at the 2-position of the anthracene-9,10-dione core. Anthraquinones are redox-active molecules widely studied for their electrochemical properties (e.g., in Li-ion batteries ), biological activities (e.g., anticancer effects ), and tunable solubility via functional group modifications .

Properties

CAS No.

92415-27-5

Molecular Formula

C30H40O2

Molecular Weight

432.6 g/mol

IUPAC Name

2-hexadecylanthracene-9,10-dione

InChI

InChI=1S/C30H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-27-28(23-24)30(32)26-20-17-16-19-25(26)29(27)31/h16-17,19-23H,2-15,18H2,1H3

InChI Key

YZELNYUINYRAJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with hexadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane .

Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylanthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hexadecylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexadecylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are highly dependent on substituents. Key analogs include:

Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione)
  • Substituents: Hydroxyl (-OH) and aminoethylamino groups at positions 1,4,5,7.
  • Applications : FDA-approved chemotherapeutic for breast cancer and leukemia, with lower cardiotoxicity than doxorubicin .
  • Key Properties : Water-soluble due to polar substituents; intercalates DNA and inhibits topoisomerase II .
AQ-1,8-3E-OCH₃ and AQ-1,8-3E-OH
  • Substituents : Methoxy (-OCH₃) vs. hydroxyl (-OH) at terminal positions of ethylene glycol chains.
  • This highlights the role of substituent polarity in thermoresponsive behavior.
Emodin Derivatives (e.g., 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione)
  • Substituents : Methoxy (-OCH₃) and methyl (-CH₃) groups.
  • Applications : Induces apoptosis in cancer cells via reactive oxygen species (ROS) generation and cell cycle arrest .
2-Hydroxymethylanthraquinone
  • Substituents : Hydroxymethyl (-CH₂OH) at position 2.
  • Properties : Intermediate in synthesis; moderate polarity .

Research Findings and Mechanistic Insights

  • Substituent Effects on Bioactivity: Polar groups (e.g., -OH in mitoxantrone) enhance DNA binding and therapeutic efficacy, while nonpolar groups (e.g., hexadecyl) may improve lipid bilayer penetration .
  • Electrochemical Applications : Anthracene-9,10-dione derivatives serve as Li-ion battery cathodes due to redox-active carbonyl groups. Functionalization (e.g., alkylation) can stabilize charge-discharge cycles .
  • Contradictory Behaviors : Despite structural similarities, AQ-1,8-3E-OCH₃ and AQ-1,8-3E-OH exhibit divergent thermoresponsive properties, emphasizing the need for empirical testing of substituent effects .

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